Di-sec-butyl fluorophosphate
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Overview
Description
Di-sec-butyl fluorophosphate is an organophosphorus compound with the chemical formula [(CH₃CH₂CH(CH₃))₂PO₃F]. It is a colorless, oily liquid known for its potent neurotoxic properties. This compound is part of a broader class of fluorophosphates, which have significant applications in various fields, including medicine, agriculture, and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Di-sec-butyl fluorophosphate can be synthesized through the reaction of sec-butyl alcohol with phosphorus trichloride, followed by fluorination. The general steps are as follows:
Formation of Di-sec-butyl Phosphite: Sec-butyl alcohol reacts with phosphorus trichloride to form di-sec-butyl phosphite.
Fluorination: The di-sec-butyl phosphite is then treated with a fluorinating agent, such as sodium fluoride, to replace the chlorine atoms with fluorine, yielding this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale batch processes, where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: Di-sec-butyl fluorophosphate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water, it hydrolyzes to form sec-butyl alcohol and phosphoric acid.
Oxidation: It can be oxidized to form sec-butyl phosphate derivatives.
Substitution: The fluorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different phosphates.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions.
Oxidation: Oxidizing agents like hydrogen peroxide.
Substitution: Nucleophiles such as hydroxide ions in basic conditions.
Major Products:
Hydrolysis: Sec-butyl alcohol and phosphoric acid.
Oxidation: Sec-butyl phosphate derivatives.
Substitution: Various substituted phosphates depending on the nucleophile used.
Scientific Research Applications
Di-sec-butyl fluorophosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying organophosphorus chemistry.
Biology: Employed in enzyme inhibition studies, particularly for enzymes like acetylcholinesterase.
Medicine: Investigated for its potential use in developing treatments for neurological disorders due to its ability to inhibit cholinesterase.
Industry: Utilized in the production of pesticides and as a chemical warfare simulant in safety training exercises.
Mechanism of Action
Di-sec-butyl fluorophosphate exerts its effects primarily through the irreversible inhibition of acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine in the synaptic cleft, leading to prolonged nerve impulses and potential neurotoxicity. This mechanism is similar to that of other organophosphorus compounds used as nerve agents .
Comparison with Similar Compounds
Diisopropyl fluorophosphate: Another organophosphorus compound with similar neurotoxic properties.
Monofluorophosphate: A simpler fluorophosphate used in toothpaste for dental health.
Difluorophosphate: Contains two fluorine atoms and is used in various industrial applications.
Comparison:
Di-sec-butyl fluorophosphate vs. Diisopropyl fluorophosphate: Both compounds inhibit acetylcholinesterase, but this compound has a different alkyl group, which may affect its potency and specificity.
This compound vs. Monofluorophosphate: Monofluorophosphate is less toxic and primarily used for dental applications, whereas this compound is more potent and used in research and industrial applications.
This compound vs. Difluorophosphate: Difluorophosphate has two fluorine atoms, making it more reactive in certain chemical processes compared to this compound
Properties
CAS No. |
625-17-2 |
---|---|
Molecular Formula |
C8H18FO3P |
Molecular Weight |
212.20 g/mol |
IUPAC Name |
2-[butan-2-yloxy(fluoro)phosphoryl]oxybutane |
InChI |
InChI=1S/C8H18FO3P/c1-5-7(3)11-13(9,10)12-8(4)6-2/h7-8H,5-6H2,1-4H3 |
InChI Key |
JZZAQBZVRYPEAM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OP(=O)(OC(C)CC)F |
Origin of Product |
United States |
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